molecular formula C12H16N6O3 B14931025 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B14931025
M. Wt: 292.29 g/mol
InChI Key: SRNCMWDNZAMTKV-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The nitro group can be introduced through nitration reactions, while the carboxamide group is usually formed via amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide
  • N-Methyl-1,5-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-p

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,2-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H16N6O3/c1-8-9(5-13-16(8)3)7-15(2)12(19)11-10(18(20)21)6-14-17(11)4/h5-6H,7H2,1-4H3

InChI Key

SRNCMWDNZAMTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=C(C=NN2C)[N+](=O)[O-]

Origin of Product

United States

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